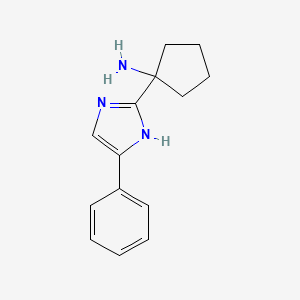
1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine is a compound that features a cyclopentylamine moiety attached to a phenyl-substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted imidazole with a cyclopentylamine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the imidazole or phenyl ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, influencing various biochemical pathways. The phenyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine dihydrochloride: A salt form of the compound with similar properties but different solubility and stability characteristics.
1-(4-Phenyl-1H-imidazol-2-yl)cyclopentylamine: A closely related compound with slight structural variations that may affect its reactivity and applications.
Uniqueness
This compound is unique due to its combination of a cyclopentylamine moiety and a phenyl-substituted imidazole ring. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in research and industry .
Biological Activity
1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine is an organic compound with a unique structure that includes a cyclopentane ring and a 4-phenyl-1H-imidazole moiety. Its molecular formula is C14H17N3, and it has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's structural characteristics contribute to its biological activity. The imidazole ring is known for its role in various biological processes, while the cyclopentane moiety may influence binding interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3 |
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1303890-54-1 |
Pharmacological Potential
Research indicates that this compound exhibits various pharmacological activities, including:
- Anticancer Properties : Similar compounds have demonstrated anticancer effects, suggesting potential efficacy in cancer treatment. For instance, derivatives with imidazole cores have shown activity against different cancer cell lines.
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression. The binding affinity to targets such as SRC and ABL kinases is a focus area for further investigation .
The mechanisms through which this compound exerts its effects are still under investigation. However, the following points highlight potential pathways:
- Receptor Interaction : The compound may interact with various receptors and enzymes, influencing signaling pathways critical for cell growth and proliferation.
- Molecular Binding : Data from molecular docking studies indicate that the imidazole ring can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Study on Anticancer Activity
A study conducted on several imidazole derivatives revealed that compounds structurally similar to this compound exhibited significant cytotoxicity against cancer cell lines such as K562 and Ba/F3. The IC50 values ranged from 25 nM to 67 nM, indicating strong potency in inhibiting cell proliferation .
In Vivo Studies
In vivo studies are necessary to evaluate the pharmacokinetics and bioavailability of this compound. Initial findings suggest that modifications to the imidazole structure could enhance oral bioavailability and therapeutic efficacy .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(4-Methylphenyl)-1H-imidazol-2-amines | Similar imidazole core | Anticancer properties |
| 4-(Cyclohexyl)-1H-imidazole | Different alkane substitution | Antimicrobial activity |
| 2-(4-Fluorophenyl)-imidazo[1,2-a]pyridine | Different heterocyclic structure | Neuroprotective effects |
Properties
Molecular Formula |
C14H17N3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-(5-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C14H17N3/c15-14(8-4-5-9-14)13-16-10-12(17-13)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,15H2,(H,16,17) |
InChI Key |
JEYZYKNBEXCQEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NC=C(N2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















